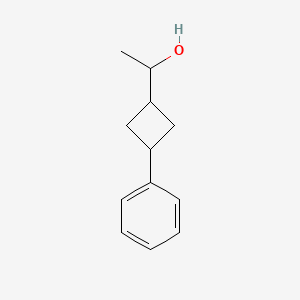
1-(3-Phenylcyclobutyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenylcyclobutyl)ethan-1-ol is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . It belongs to the class of alcohols, characterized by the presence of a hydroxyl (-OH) group attached to a carbon atom. This compound features a cyclobutyl ring substituted with a phenyl group and an ethan-1-ol moiety, making it a unique structure in organic chemistry .
Méthodes De Préparation
The synthesis of 1-(3-Phenylcyclobutyl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the photochemical benzannulation of N-phosphoryl ynamides and α-diazo ketones in continuous flow . This process typically requires specific reaction conditions, such as the use of tetrahydrofuran (THF) as a solvent and cooling to -78°C with a dry ice-acetone bath. The reaction mixture is then treated with trifluoroethyl trifluoroacetate and other reagents to yield the desired product .
Industrial production methods for this compound may involve bulk custom synthesis and procurement, ensuring the availability of high-purity material for various applications .
Analyse Des Réactions Chimiques
1-(3-Phenylcyclobutyl)ethan-1-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), leading to the formation of ethers or other substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(3-Phenylcyclobutyl)ethan-1-ol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as antibacterial or antifungal activity . Additionally, the compound can be used in industrial applications, including the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-(3-Phenylcyclobutyl)ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. As an alcohol, it can undergo dehydration reactions to form alkenes through E1 or E2 mechanisms, depending on the reaction conditions . The hydroxyl group in the compound can act as a nucleophile, participating in various chemical transformations that contribute to its biological activity.
Comparaison Avec Des Composés Similaires
1-(3-Phenylcyclobutyl)ethan-1-ol can be compared with other similar compounds, such as cyclobutanemethanol and α-methyl-3-phenyl derivatives . These compounds share structural similarities but differ in their specific functional groups and substituents. The unique combination of a cyclobutyl ring, phenyl group, and ethan-1-ol moiety in this compound distinguishes it from other related compounds, providing distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
1-(3-phenylcyclobutyl)ethanol |
InChI |
InChI=1S/C12H16O/c1-9(13)11-7-12(8-11)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 |
Clé InChI |
BWMIWTAIAIIADO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC(C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761407.png)
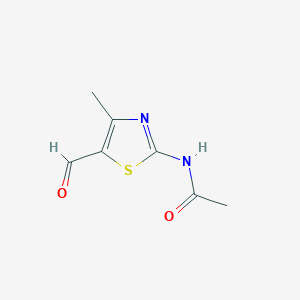


![3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline](/img/structure/B11761421.png)
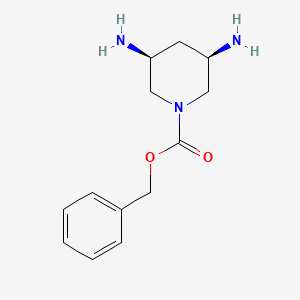
![N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B11761427.png)
![7-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11761431.png)
![3-methyl-7-sulfanyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one; pyridine](/img/structure/B11761435.png)
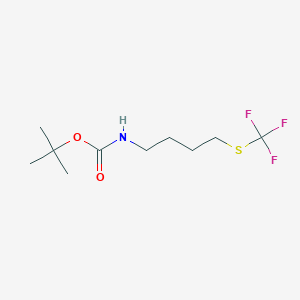


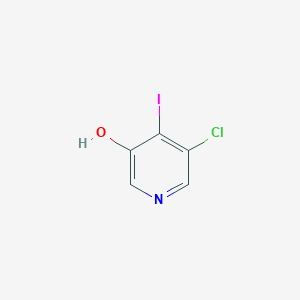
![5-chloro-2-[(1R)-1-hydroxyethyl]-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B11761476.png)
